4-Nitrostilbene

Description

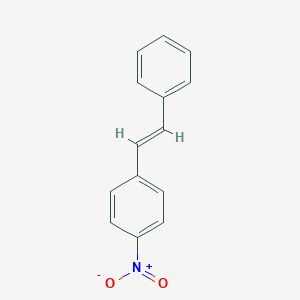

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISCOWXWCHUSMH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314725 | |

| Record name | trans-4-Nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694-20-8, 4003-94-5, 6624-53-9 | |

| Record name | trans-4-Nitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stilbene, 4-nitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004003945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4-Nitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-p-Nitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W1GSV923H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrostilbene: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitrostilbene, a nitro-substituted stilbenoid of significant interest in chemical and biological research. The document details its physicochemical properties, provides comparative data for its geometric isomers, outlines experimental protocols for its synthesis and characterization, and explores the mechanism behind its biological activity.

Core Properties and Isomer Comparison

This compound, like other stilbenoids, exists as two primary geometric isomers: (E)-4-nitrostilbene (trans) and (Z)-4-nitrostilbene (cis). The (E)-isomer is the more thermodynamically stable and, consequently, the more commonly studied form due to its planar structure which allows for greater conjugation.[1] The presence of the nitro group significantly influences the molecule's electronic properties and reactivity.

Physicochemical Data

The quantitative properties of both (E)- and (Z)-4-nitrostilbene are summarized below for easy comparison. The data highlights the significant differences in physical properties, such as melting point, arising from their distinct molecular geometries.

| Property | (E)-4-Nitrostilbene (trans) | (Z)-4-Nitrostilbene (cis) |

| CAS Number | 1694-20-8[2] | 6624-53-9[3][4] |

| Alternative CAS | 4003-94-5[1] | - |

| Molecular Formula | C₁₄H₁₁NO₂[2] | C₁₄H₁₁NO₂[3][4] |

| Molecular Weight | 225.24 g/mol [1] | 225.25 g/mol [3][4] |

| Appearance | Light yellow to orange powder/crystal | Slightly pale yellow to green powder/crystal[3][4] |

| Melting Point | 155 - 159 °C | 63 °C[3][5] |

| Solubility | Moderately soluble in organic solvents; insoluble in water.[1] | Data not readily available, but expected to be soluble in nonpolar organic solvents. |

Synthesis and Characterization Protocols

The most common and effective method for synthesizing (E)-4-nitrostilbene is the Wittig reaction, which facilitates the formation of the carbon-carbon double bond with high stereoselectivity for the (E)-isomer when using a stabilized ylide.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes the synthesis of (E)-4-nitrostilbene from 4-nitrobenzaldehyde (B150856) and benzyltriphenylphosphonium (B107652) chloride.

Materials:

-

Benzyltriphenylphosphonium chloride

-

4-Nitrobenzaldehyde

-

Sodium hydroxide (B78521) (50% w/w aqueous solution)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes/Ethyl Acetate (B1210297) solvent system

Procedure:

-

Ylide Generation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride and an equimolar amount of 4-nitrobenzaldehyde in dichloromethane.

-

Phase-Transfer Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to the flask. The reaction proceeds under phase-transfer conditions, with the ylide forming and reacting in the organic phase.

-

Reaction Monitoring: Allow the biphasic mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-nitrobenzaldehyde spot.

-

Workup and Extraction: Upon completion, dilute the reaction mixture with water and dichloromethane. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase again with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of the desired stilbene (B7821643) and triphenylphosphine (B44618) oxide byproduct, is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Product Isolation: Collect the fractions containing the product and evaporate the solvent to yield (E)-4-nitrostilbene as a yellow solid.

Workflow for Synthesis and Purification

Caption: A flowchart illustrating the key steps of the Wittig synthesis protocol.

Characterization Protocols

Standard spectroscopic techniques are used to confirm the identity and purity of the synthesized this compound.

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum from approximately 200 nm to 500 nm.

-

(E)-4-nitrostilbene is expected to show a strong absorption maximum (λmax) between 308-336 nm, characteristic of trans-stilbenes, while the cis-isomer typically absorbs around 285 nm.[6]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, run the analysis as a solid on an ATR-FTIR instrument.

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Confirm the presence of characteristic peaks for the nitro group, the aromatic rings, and the alkene C-H bonds.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum of the (E)-isomer will show a characteristic large coupling constant (J ≈ 16 Hz) for the vinylic protons, confirming the trans geometry.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or a direct insertion probe.

-

Use Electron Ionization (EI) to obtain fragmentation patterns and the molecular ion peak.

-

Confirm the molecular weight of the compound.

-

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-4-nitrostilbene, which are essential for its identification.

UV-Vis and FTIR Data

| Technique | Feature | Wavelength / Wavenumber (cm⁻¹) | Intensity |

| UV-Vis | λmax (trans-isomer) | ~308 - 336 nm[6] | Strong |

| UV-Vis | λmax (cis-isomer) | ~285 nm[6] | Strong |

| FTIR | NO₂ Asymmetric Stretch | 1500 - 1660[7] | Strong |

| FTIR | NO₂ Symmetric Stretch | 1260 - 1390[7] | Strong |

| FTIR | Aromatic C=C Stretch | 1400 - 1600[8] | Medium |

| FTIR | trans C-H bend (out-of-plane) | 960 - 970[7] | Strong |

NMR and MS Data

| Technique | Feature | Chemical Shift (ppm) or m/z |

| ¹H NMR | Aromatic protons (nitro-substituted ring) | ~8.20, ~7.61 |

| ¹H NMR | Aromatic protons (unsubstituted ring) | ~7.54, ~7.39, ~7.33 |

| ¹H NMR | Vinylic protons (-CH=CH-) | ~7.25, ~7.13 (J ≈ 16.2 Hz) |

| ¹³C NMR | Aromatic & Vinylic Carbons | ~114 - 150 (Specific shifts depend on substitution)[9] |

| MS (EI) | [M]⁺ (Molecular Ion) | 225.08[1] |

| MS (EI) | [M+H]⁺ | 226.09 |

| MS (EI) | [M+Na]⁺ | 248.07 |

Biological Activity and Signaling Pathway

This compound is recognized for its genotoxic and mutagenic properties. This activity is not inherent to the molecule itself but arises from its metabolic activation within biological systems.

Mechanism of Mutagenicity

The mutagenicity of this compound is primarily driven by the enzymatic reduction of its nitro group. This process, often carried out by nitroreductase enzymes found in bacteria and mammalian cells, initiates a cascade that leads to DNA damage.

Metabolic Activation Steps:

-

Nitro Reduction: The nitro group (-NO₂) is reduced to a nitroso intermediate (-NO), and subsequently to a hydroxylamine (B1172632) (-NHOH).

-

Nitrenium Ion Formation: The hydroxylamine is a proximate mutagen. It can be further activated, often through protonation and loss of water, to form a highly reactive electrophilic nitrenium ion (-NH⁺).

-

DNA Adduct Formation: This nitrenium ion readily attacks nucleophilic sites on DNA bases (such as guanine), forming covalent DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations.

This metabolic activation pathway is a critical concept in the toxicology of many nitroaromatic compounds.

Mutagenic Activation Signaling Pathway

Caption: The metabolic pathway leading to the mutagenic activity of this compound.

References

- 1. This compound | C14H11NO2 | CID 639659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-4-Nitrostilbene [webbook.nist.gov]

- 3. labproinc.com [labproinc.com]

- 4. cis-4-Nitrostilbene | CymitQuimica [cymitquimica.com]

- 5. cis-4-Nitrostilbene | 6624-53-9 | GAA62453 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. FTIR [terpconnect.umd.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the Structures of (E)-4-Nitrostilbene and (Z)-4-Nitrostilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, physicochemical, and spectroscopic differences between the geometric isomers, (E)-4-Nitrostilbene and (Z)-4-Nitrostilbene. A detailed examination of their synthesis and interconversion is also presented to support research and development in medicinal chemistry and material science.

Core Structural and Physicochemical Properties

(E)-4-Nitrostilbene and (Z)-4-Nitrostilbene are diastereomers, differing in the spatial arrangement of the phenyl and 4-nitrophenyl groups around the central carbon-carbon double bond. The (E)-isomer, commonly referred to as the trans isomer, possesses a more linear and planar conformation, leading to greater thermodynamic stability. In contrast, the (Z)-isomer, or cis isomer, exhibits significant steric hindrance between the aromatic rings, resulting in a twisted, less stable structure. This fundamental difference in geometry profoundly influences their physical and spectroscopic properties.

The IUPAC name for (E)-4-nitrostilbene is 1-nitro-4-[(E)-2-phenylethenyl]benzene[1]. The molecular formula for both isomers is C₁₄H₁₁NO₂ and the molecular weight is 225.24 g/mol [1].

Below is a diagram illustrating the molecular structures of both isomers.

A summary of the key physicochemical properties of the two isomers is presented in the table below for easy comparison.

| Property | (E)-4-Nitrostilbene | (Z)-4-Nitrostilbene |

| Synonyms | trans-4-Nitrostilbene, p-Nitrostilbene | cis-4-Nitrostilbene, cis-p-Nitrostilbene |

| CAS Number | 1694-20-8[1] | 6624-53-9[2] |

| Melting Point | 157 °C[3] | 63 °C[2] |

| Boiling Point | 366.75 °C (estimated)[3] | 342.8 °C at 760 mmHg[2] |

| Density | 1.1508 g/cm³ (estimated)[3] | 1.22 g/cm³[2] |

| Solubility | Generally less soluble in common organic solvents compared to the (Z)-isomer due to better crystal packing. | Generally more soluble in common organic solvents compared to the (E)-isomer. |

Spectroscopic Characterization

The distinct geometries of the (E)- and (Z)-isomers give rise to characteristic differences in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the vinylic protons of the (E)-isomer typically appear as a doublet with a larger coupling constant (J ≈ 16 Hz), indicative of a trans relationship. For the (Z)-isomer, these protons exhibit a smaller coupling constant (J ≈ 12 Hz) due to their cis orientation. The aromatic protons also show distinct chemical shifts due to the different anisotropic effects of the phenyl rings in the two isomers.

| ¹H NMR Data (CDCl₃) | (E)-4-Nitrostilbene | (Z)-4-Nitrostilbene |

| Vinylic Protons | ~7.13-7.25 ppm (d, J ≈ 16.2 Hz)[4] | ~6.6-6.8 ppm (d, J ≈ 12 Hz) |

| Aromatic Protons | ~7.2-8.2 ppm[4] | ~7.2-8.0 ppm |

In ¹³C NMR, the chemical shifts of the vinylic and aromatic carbons are also influenced by the stereochemistry of the double bond.

| ¹³C NMR Data | (E)-4-Nitrostilbene | (Z)-4-Nitrostilbene |

| Vinylic Carbons | ~127-135 ppm | ~128-133 ppm |

| Aromatic Carbons | ~124-148 ppm | ~124-147 ppm |

UV-Visible (UV-Vis) Spectroscopy

The extended conjugation in the more planar (E)-isomer allows for a more efficient π-π* transition, resulting in a longer wavelength of maximum absorption (λmax) and a higher molar absorptivity (ε) compared to the sterically hindered and less planar (Z)-isomer.

| UV-Vis Data | (E)-4-Nitrostilbene | (Z)-4-Nitrostilbene |

| λmax | ~330-350 nm | ~310-330 nm |

| Molar Absorptivity (ε) | Higher | Lower |

Infrared (IR) Spectroscopy

The IR spectra of both isomers are characterized by the presence of nitro group stretching vibrations. A key distinguishing feature is the out-of-plane C-H bending vibration of the vinylic hydrogens. The (E)-isomer shows a strong absorption band around 960 cm⁻¹, which is characteristic of a trans-disubstituted alkene. This band is absent in the spectrum of the (Z)-isomer.

| Key IR Absorption Bands (cm⁻¹) | (E)-4-Nitrostilbene | (Z)-4-Nitrostilbene |

| NO₂ Asymmetric Stretch | ~1510-1530 | ~1510-1530 |

| NO₂ Symmetric Stretch | ~1340-1350 | ~1340-1350 |

| C=C Stretch | ~1590-1610 | ~1590-1610 |

| =C-H Bend (out-of-plane) | ~960 (strong) | Absent |

Synthesis and Interconversion

The synthesis of 4-nitrostilbenes typically yields the thermodynamically more stable (E)-isomer. The (Z)-isomer is commonly obtained through photochemical isomerization of the (E)-isomer.

Synthesis of (E)-4-Nitrostilbene

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of (E)-alkenes[5][6]. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. The Wittig reaction is another common method, though it may produce a mixture of (E) and (Z) isomers, often favoring the (Z)-isomer with unstabilized ylides and the (E)-isomer with stabilized ylides[7][8].

The following diagram illustrates a typical workflow for the Horner-Wadsworth-Emmons synthesis of (E)-4-Nitrostilbene.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-4-Nitrostilbene

-

Preparation of the Phosphonate Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C. A strong base such as sodium hydride (NaH, 1.2 equivalents) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the ylide.

-

Reaction with Aldehyde: The reaction mixture is cooled back to 0 °C, and a solution of 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise via a syringe.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel to afford pure (E)-4-nitrostilbene.

Photochemical Isomerization to (Z)-4-Nitrostilbene

The (Z)-isomer is typically prepared by the photochemical isomerization of the (E)-isomer. This process involves irradiating a solution of (E)-4-nitrostilbene with UV light, which promotes the rotation around the central double bond.

The following diagram illustrates the photochemical isomerization process.

Experimental Protocol: Photochemical Synthesis and Purification of (Z)-4-Nitrostilbene

-

Solution Preparation: A dilute solution of (E)-4-nitrostilbene is prepared in a suitable solvent (e.g., hexane (B92381) or ethanol) in a quartz reaction vessel. The concentration should be low enough to prevent photodimerization.

-

Irradiation: The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically around 350 nm) with constant stirring. The reaction progress is monitored by TLC or ¹H NMR spectroscopy to determine the ratio of (E) to (Z) isomers.

-

Workup: Once a significant amount of the (Z)-isomer has formed, the solvent is removed under reduced pressure.

-

Purification: The resulting mixture of (E) and (Z) isomers is separated by column chromatography on silica gel. The (Z)-isomer is typically less polar and will elute first. The fractions containing the pure (Z)-isomer are combined, and the solvent is evaporated to yield the final product.

Conclusion

The distinct structural and electronic properties of (E)- and (Z)-4-nitrostilbene, arising from their geometric isomerism, are clearly reflected in their physicochemical and spectroscopic data. The greater thermodynamic stability of the (E)-isomer makes it the predominant product in most synthetic routes, while the (Z)-isomer can be accessed via photochemical isomerization. A thorough understanding of the synthesis, characterization, and properties of both isomers is crucial for their application in the development of novel pharmaceuticals and advanced materials.

References

- 1. 4-Nitrostilbene | C14H11NO2 | CID 639659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stilbene, 4-nitro-, (Z)- | CAS#:6624-53-9 | Chemsrc [chemsrc.com]

- 3. 4-ジメチルアミノ-4′-ニトロスチルベン ≥99.8% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-NITRO-4-((E)-STYRYL)-BENZENE(1694-20-8) 1H NMR [m.chemicalbook.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]

Spectroscopic data of 4-Nitrostilbene (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Data of 4-Nitrostilbene

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a cornerstone of chemical analysis and innovation. (E)-4-Nitrostilbene, a derivative of stilbene, possesses a unique electronic structure due to the presence of an electron-donating phenyl group and an electron-withdrawing nitrophenyl group connected by an ethylene (B1197577) bridge. This structure gives rise to distinct spectroscopic signatures that are crucial for its identification and the study of its chemical and physical properties. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of (E)-4-Nitrostilbene, complete with detailed experimental protocols and logical workflows for data interpretation.

Spectroscopic Data of (E)-4-Nitrostilbene

The following sections summarize the key spectroscopic data for (E)-4-Nitrostilbene, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (E)-4-Nitrostilbene, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbon atoms, respectively.

¹H NMR Data

The ¹H NMR spectrum of (E)-4-Nitrostilbene is characterized by signals in the aromatic and vinylic regions. The large coupling constant (J) for the vinylic protons is indicative of the trans configuration of the double bond.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-A | 8.20 | d | 8.8 |

| H-B | 7.61 | d | 8.8 |

| H-C | 7.54 | d | 7.3 |

| H-D | 7.39 | t | 7.6 |

| H-E | 7.33 | t | 7.3 |

| H-F | 7.25 | d | 16.2 |

| H-G | 7.13 | d | 16.2 |

Data obtained in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached groups and the overall electronic distribution.

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | ~147 |

| Aromatic C (quaternary) | ~144 |

| Aromatic C-H (nitro-substituted ring) | ~124, ~127 |

| Aromatic C-H (unsubstituted ring) | ~127, ~129, ~129 |

| Vinylic C | ~133, ~126 |

Note: Specific assignments for each carbon can vary slightly between different sources and solvents. The data presented is a representative compilation.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for the nitro group, the carbon-carbon double bond, and the aromatic rings.[2]

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~1595, ~1490 | C=C Aromatic stretching | Medium |

| ~1510 | N-O Asymmetric stretching (NO₂) | Strong |

| ~1340 | N-O Symmetric stretching (NO₂) | Strong |

| ~965 | C-H out-of-plane bending (trans C=C) | Strong |

| ~820 | C-H out-of-plane bending (p-disubstituted ring) | Strong |

| ~750, ~690 | C-H out-of-plane bending (monosubstituted ring) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugation in this compound results in a strong absorption band in the UV region.

| Solvent | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Ethanol (B145695) | ~350 | Not specified |

The absorption maximum can be influenced by the solvent polarity.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and UV-Vis spectra for a compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 10-20 mg of this compound.[4] Dissolve the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[4] Transfer the solution to a 5 mm NMR tube.[4]

-

Instrument Setup : Insert the NMR tube into the spectrometer probe. Tune and shim the instrument to achieve a homogeneous magnetic field.[4]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[4]

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[4] Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[4]

IR Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation : Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup : Ensure the ATR crystal is clean before sample placement.

-

Data Acquisition : Record the background spectrum of the empty ATR crystal. Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane).[5] Serially dilute the stock solution to a concentration that results in an absorbance of approximately 1 at the absorption maximum to ensure linearity with the Beer-Lambert law.[5]

-

Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.[5]

-

Blank Correction : Record a baseline spectrum using a cuvette filled with the pure solvent.[5]

-

Measurement : Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-500 nm).[5]

-

Data Analysis : Determine the wavelength of maximum absorption (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).[5]

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of trans-p-Nitrostilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of trans-p-Nitrostilbene (also known as (E)-4-Nitrostilbene). The information is curated for professionals in research and development, with a focus on structured data, experimental context, and the visualization of key processes.

Core Chemical and Physical Properties

trans-p-Nitrostilbene is an organic compound featuring a stilbene (B7821643) backbone, which consists of two phenyl rings linked by an ethylene (B1197577) bridge.[1] The "trans" or "(E)" configuration indicates that the phenyl groups are on opposite sides of the carbon-carbon double bond, resulting in a more stable and less sterically hindered structure compared to its cis isomer.[1][2] The presence of a nitro (-NO2) group on one of the phenyl rings significantly influences its chemical reactivity and photophysical properties.[1] It typically appears as a light yellow to orange crystalline solid.[1]

General and Physical Data Summary

The following tables summarize the key quantitative data for trans-p-Nitrostilbene.

Table 1: General Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 1694-20-8 | [1][3][4][5] |

| Molecular Formula | C₁₄H₁₁NO₂ | [1][4][5][6][7] |

| Molecular Weight | 225.24 g/mol | [3][4][6] |

| IUPAC Name | 1-nitro-4-[(E)-2-phenylethenyl]benzene | [3] |

| Synonyms | (E)-4-Nitrostilbene, trans-4-Nitrostilbene, p-Nitrostilbene | [1][3][4][5] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1] |

Table 2: Physical and Thermodynamic Properties

| Property | Value | Conditions / Notes |

| Melting Point | 155-159 °C | [7] |

| 157 °C | [6] | |

| Boiling Point | 366.75 °C | Rough estimate |

| Solubility | Insoluble in water; Moderately soluble in organic solvents. | [1] |

| Octanol/Water Partition Coefficient (logP) | 3.765 | Crippen Method[8] |

| Enthalpy of Fusion (ΔfusH°) | 31.27 kJ/mol | Joback Method[4][8] |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -7183.90 ± 2.90 kJ/mol | [8] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of trans-p-Nitrostilbene.

Table 3: Spectroscopic Properties

| Technique | Key Data Points and Observations |

| UV-Vis Spectroscopy | An absorption band is observed at approximately 350 nm at acidic pH.[9] |

| ¹H NMR Spectroscopy | Chemical Shifts (δ, ppm): 8.198, 7.608, 7.541, 7.392, 7.333, 7.246, 7.130. The large coupling constant for the vinylic protons (J=16.2 Hz) is characteristic of the trans configuration.[10] |

| ¹³C NMR Spectroscopy | Data available in spectral databases.[11] The chemical shifts of the vinylic carbons are distinct from the cis isomer.[12] |

| Infrared (IR) Spectroscopy | Spectra available, typically recorded using KBr-Pellet or ATR-Neat techniques.[3] Conforms to the structure.[7] |

| Mass Spectrometry (MS) | Molecular Ion (m/z): 225.[10] Key fragments observed at m/z 178, 179, 152.[3][10] |

Experimental Protocols

The synthesis and analysis of trans-p-Nitrostilbene can be achieved through several established methodologies.

Synthesis of trans-p-Nitrostilbene

trans-Stilbenes are commonly synthesized via olefination reactions. A notable method for trans-p-Nitrostilbene is the Perkin reaction.

Protocol: Microwave-Assisted Synthesis via Perkin Reaction [13]

-

Reactant Preparation: Combine 4-nitrophenylacetic acid, a substituted benzaldehyde, and a catalytic amount of pyrrolidine (B122466) in a reaction vessel. The reaction can be performed under solvent-free ("neat") conditions.

-

Microwave Irradiation: Subject the mixture to microwave irradiation for approximately 10 minutes. Microwave assistance has been shown to accelerate the reaction and improve yields compared to conventional heating.[13]

-

Work-up and Purification: After the reaction is complete (monitored by Thin-Layer Chromatography), the crude product is isolated. Purification is typically achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure trans-4-nitrostilbene product.

-

Characterization: The final product's identity and purity are confirmed using spectroscopic methods such as FT-IR and ¹H NMR.[13]

Analytical Protocols

Protocol: UV-Vis Spectroscopy [14]

-

Sample Preparation: Prepare a solution of trans-p-Nitrostilbene in a spectroscopic-grade solvent (e.g., ethanol) at a concentration that provides an absorbance reading within the linear range of the spectrophotometer.

-

Spectrum Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). For nitrostilbene derivatives, the effect of pH on the spectrum can also be investigated to observe shifts related to protonation/deprotonation equilibria.[9]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [12]

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling constants. For ¹H NMR, the large coupling constant (typically >12 Hz) between the vinylic protons is a definitive indicator of the trans geometry.[12]

Biological Activity and Signaling Pathways

While research on the specific biological activities of trans-p-Nitrostilbene is less extensive than for hydroxylated stilbenoids like resveratrol, stilbene derivatives as a class are known for a wide range of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory properties.[15][16][17]

The biological actions of stilbenoids are often mediated through the modulation of key cellular signaling pathways.[15][18] For instance, certain substituted trans-stilbenes have been shown to inhibit the activation of transcription factors like Activator Protein-1 (AP-1) and NF-κB, which are crucial regulators of inflammatory and immune responses. The MAPK (mitogen-activated protein kinase) and NF-κB pathways are common targets.[19] Pterostilbene, a related stilbenoid, has been shown to downregulate mTOR and β-catenin signaling in breast cancer cells.[20]

Although direct evidence for trans-p-Nitrostilbene is limited, its structural similarity to other biologically active stilbenes suggests potential for interaction with these pathways, making it a compound of interest for further investigation in drug discovery.

References

- 1. CAS 1694-20-8: trans-4-Nitrostilbene | CymitQuimica [cymitquimica.com]

- 2. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 3. 4-Nitrostilbene | C14H11NO2 | CID 639659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-4-Nitrostilbene (CAS 1694-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. (E)-4-Nitrostilbene [webbook.nist.gov]

- 6. 4003-94-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. trans-4-Nitrostilbene [myskinrecipes.com]

- 8. chemeo.com [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-NITRO-4-((E)-STYRYL)-BENZENE(1694-20-8) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]

- 17. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological Activities of Stilbenoids [mdpi.com]

- 19. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Microwave-Assisted Synthesis of trans-4-Nitrostilbene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the microwave-assisted synthesis of trans-4-nitrostilbene and its derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. The application of microwave irradiation offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and enhanced product purity.[1][2] This document details the most effective synthetic methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols.

Introduction to Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This efficient energy transfer can lead to:

-

Accelerated Reaction Rates: Reaction times can be reduced from hours to mere minutes.[1][2]

-

Higher Yields: Focused heating often minimizes the formation of side products, resulting in greater yields of the desired compound.[1][2]

-

Improved Purity: The reduction in side reactions simplifies the purification process.[2]

-

Energy Efficiency: MAOS is generally more energy-efficient than traditional heating methods.[2]

-

Solvent-Free Conditions: In some cases, reactions can be performed without a solvent, aligning with the principles of green chemistry.[1][2]

Synthetic Methodologies

Several classical organic reactions have been adapted for the microwave-assisted synthesis of trans-4-nitrostilbene derivatives. The most prominent and effective methods include the Perkin reaction, the Wittig reaction, the Heck coupling, and the Horner-Wadsworth-Emmons reaction.

Perkin Reaction

The Perkin reaction offers a robust and efficient method for the synthesis of trans-4-nitrostilbene derivatives. This reaction typically involves the condensation of 4-nitrophenylacetic acid with a substituted benzaldehyde (B42025) in the presence of a base, such as pyrrolidine (B122466), under solvent-free microwave irradiation.[1]

| Entry | Aldehyde (ArCHO) | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | trans-4-Nitrostilbene | 10 | 90.3 |

| 2 | 4-Methylbenzaldehyde | trans-4-Methyl-4'-nitrostilbene | 10 | 85.1 |

| 3 | 4-Methoxybenzaldehyde | trans-4-Methoxy-4'-nitrostilbene | 10 | 83.2 |

| 4 | 4-Chlorobenzaldehyde | trans-4-Chloro-4'-nitrostilbene | 10 | 93.4 |

| 5 | 4-Bromobenzaldehyde | trans-4-Bromo-4'-nitrostilbene | 10 | 94.2 |

| 6 | 4-Nitrobenzaldehyde | trans-4,4'-Dinitrostilbene | 10 | 95.3 |

| 7 | 2-Chlorobenzaldehyde | trans-2-Chloro-4'-nitrostilbene | 10 | 92.5 |

| 8 | 3-Nitrobenzaldehyde | trans-3,4'-Dinitrostilbene | 10 | 94.7 |

Data sourced from Cen, M. J.; Wang, Y.; He, Y. W. Microwave Assistant Synthesis of Trans-4-Nitrostilbene Derivatives in Solvent Free Condition. Eur. J. Chem. 2017, 8, 13-14.[1]

It is noteworthy that aldehydes bearing electron-withdrawing groups tend to provide higher yields compared to those with electron-donating groups.[1]

-

In a microwave-safe reaction vessel, combine 4-nitrophenylacetic acid (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

-

Add pyrrolidine (0.6 mL) to the mixture.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 800 W for 10 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Add methanol (B129727) (15 mL) to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration and wash with cold methanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trans-4-nitrostilbene derivative.[2]

Caption: General workflow for the microwave-assisted Perkin synthesis.

Caption: Simplified mechanism of the Perkin-type reaction for stilbene (B7821643) synthesis.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes. In the context of trans-4-nitrostilbene derivatives, it typically involves the reaction of a 4-nitrobenzyltriphenylphosphonium salt with a substituted aldehyde under microwave irradiation. Phase-transfer conditions are often employed.

| Entry | Phosphonium Salt | Aldehyde | Time (min) | Yield (%) |

| 1 | 3-Nitrobenzyltriphenylphosphonium bromide | Benzaldehyde | 3 | 84 |

| 2 | 3-Nitrobenzyltriphenylphosphonium bromide | 4-Chlorobenzaldehyde | 3 | 79 |

| 3 | 3-Nitrobenzyltriphenylphosphonium bromide | 4-Methoxybenzaldehyde | 3 | 96 |

| 4 | 4-Nitrobenzyltriphenylphosphonium bromide | Benzaldehyde | 3 | 24 |

| 5 | 4-Nitrobenzyltriphenylphosphonium bromide | 2-Chlorobenzaldehyde | 3 | 88 |

| 6 | 4-Nitrobenzyltriphenylphosphonium bromide | 4-Methoxybenzaldehyde | 3 | 93 |

| 7 | 2-Nitrobenzyltriphenylphosphonium bromide | Benzaldehyde | 3 | 77 |

Data adapted from Rodrigues, T.; Lopes, F.; Moreira, R. Synthetic Communications 2012, 42 (5), 747-755.

-

Grind benzyltriphenylphosphonium (B107652) chloride (1.0 mmol) and the aromatic aldehyde (1.0 mmol) with basic alumina (B75360) (2.0 g) in a mortar and pestle.

-

Transfer the mixture to a microwave-safe open vessel.

-

Place the vessel in a microwave oven.

-

Irradiate at a low power setting (e.g., 300-450 W) for short intervals (e.g., 30-60 seconds) for a total of 3-5 minutes, with cooling in between intervals.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product from the alumina with a suitable organic solvent (e.g., dichloromethane).

-

Filter and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization.[2]

Caption: General workflow for the solvent-free microwave-assisted Wittig reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction that can be effectively utilized for the synthesis of trans-4-nitrostilbene derivatives. This method typically involves the coupling of an aryl halide (e.g., 4-bromonitrobenzene) with an alkene (e.g., styrene) in the presence of a palladium catalyst and a base.

-

In a microwave-safe reaction vial, combine the aryl halide (e.g., 4-bromonitrobenzene, 1.0 mmol), the alkene (e.g., styrene, 1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a base (e.g., K₂CO₃, 2.0 mmol), and a suitable solvent (e.g., DMF/water mixture).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10-30 minutes).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[2]

Caption: General workflow for the microwave-assisted Heck reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It is particularly effective for the synthesis of (E)-alkenes, making it well-suited for producing trans-stilbene derivatives.

Conclusion

Microwave-assisted synthesis represents a powerful and efficient platform for the rapid generation of trans-4-nitrostilbene derivatives. The methodologies outlined in this guide, particularly the Perkin and Wittig reactions, are well-documented and provide high yields in significantly reduced reaction times. These protocols offer a valuable resource for researchers in drug discovery and materials science, enabling the efficient synthesis of compound libraries for further investigation. The continued development of microwave-assisted techniques promises further advancements in the sustainable and efficient synthesis of biologically active molecules.

References

A Technical Guide to Common 4-Nitrostilbene Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of common derivatives of 4-nitrostilbene, a class of compounds garnering significant interest in various research fields, particularly in drug discovery and materials science. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as anticancer agents. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic methods are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of their scientific applications.

Core Derivatives and Their Biological Significance

This compound and its derivatives are characterized by a stilbene (B7821643) backbone with a nitro group at the 4-position of one of the phenyl rings. This core structure is frequently modified with various substituents to modulate the compound's physicochemical properties and biological activity. Common modifications include the introduction of hydroxyl, methoxy, amino, and cyano groups, which can significantly influence the compound's efficacy and mechanism of action.

A primary area of investigation for these derivatives is their potent anticancer activity. Many this compound derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the modulation of key signaling pathways such as the NF-κB pathway.

Quantitative Biological Activity

The anticancer potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the reported IC50 values for several common derivatives, providing a comparative view of their cytotoxic efficacy.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | HT-29 (Colon) | ~0.003 | [1] |

| (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | MCF-7 (Breast) | ~0.003 | [1] |

| 3-Bromo-3',4'-dihydroxy stilbene-2-nitrogen | PC-3 (Prostate) | 12.38 ± 6.83 | [2] |

| 3-Bromo-3',4'-dihydroxy stilbene-2-nitrogen | MCF-7 (Breast) | 14.52 ± 2.21 | [2] |

| (E)-methyl-4-(3-5-dimethoxystyryl)benzoate (ester) | CHO-K1 | >10 | [3] |

| (E)-4-(3-5-dimethoxystyryl)aniline (amino) | CHO-K1 | >10 | [3] |

| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) | CHO-K1 | ~0.04 | [3] |

| (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS) | CHO-K1 | ~5 | [3] |

| Spiro-acenaphthylene tethered-[4][5]-thiadiazole | RXF393 (Renal) | 7.01 ± 0.39 | [6] |

| Spiro-acenaphthylene tethered-[4][5]-thiadiazole | HT29 (Colon) | 24.3 ± 1.29 | [6] |

| Spiro-acenaphthylene tethered-[4][5]-thiadiazole | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [6] |

| Acrylamide–PABA hybrid 4j | MCF-7 (Breast) | 1.83 | [7] |

Key Signaling Pathways

The anticancer effects of this compound derivatives are largely attributed to their interaction with critical cellular signaling pathways. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway.

Inhibition of Tubulin Polymerization

Many stilbene derivatives, particularly those with a cis-configuration, are potent inhibitors of tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, which prevents the assembly of microtubules.[8] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in cancer cells.[5]

Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[2][9] In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Some stilbene derivatives have been shown to inhibit the NF-κB pathway, thereby reducing inflammation and promoting cancer cell death. The inhibitory mechanism often involves preventing the degradation of IκBα, the inhibitor of NF-κB, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate pro-survival genes.

Experimental Protocols for Synthesis

The synthesis of this compound derivatives is commonly achieved through several well-established organic reactions, including the Wittig reaction, the Heck reaction, and the Perkin condensation. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

Wittig Reaction

The Wittig reaction is a versatile method for forming carbon-carbon double bonds and is widely used for the synthesis of stilbenes. It involves the reaction of a phosphorus ylide with an aldehyde or ketone.

Protocol for the Synthesis of a this compound Derivative:

-

Preparation of the Phosphonium (B103445) Salt: A solution of 4-nitrobenzyl bromide (1.0 eq) and triphenylphosphine (B44618) (1.0 eq) in toluene (B28343) is refluxed for 4 hours. The resulting white precipitate, 4-nitrobenzyl)triphenylphosphonium bromide, is collected by filtration, washed with cold toluene, and dried under vacuum.

-

Ylide Formation and Reaction with Aldehyde: The phosphonium salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. The suspension is cooled to 0 °C, and a strong base such as sodium hydride (1.1 eq) is added portion-wise. The mixture is stirred at room temperature for 1 hour to form the ylide. A solution of a substituted benzaldehyde (B42025) (1.0 eq) in anhydrous THF is then added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. It is a powerful tool for the synthesis of substituted alkenes, including stilbenes.

Protocol for the Synthesis of a this compound Derivative:

-

Reaction Setup: To a solution of 4-bromonitrobenzene (1.0 eq), a substituted styrene (B11656) (1.2 eq), and a base such as triethylamine (B128534) (2.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), a palladium catalyst, for example, palladium(II) acetate (0.02 eq), and a phosphine (B1218219) ligand, such as tri(o-tolyl)phosphine (0.04 eq), are added.

-

Reaction Execution: The reaction mixture is heated to 100 °C under an inert atmosphere and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to yield the this compound derivative.

Perkin Condensation

The Perkin condensation involves the reaction of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid to form an α,β-unsaturated carboxylic acid, which can then be decarboxylated to the stilbene.

Protocol for the Synthesis of a this compound Derivative:

-

Condensation: A mixture of 4-nitrobenzaldehyde (B150856) (1.0 eq), phenylacetic acid (1.5 eq), acetic anhydride (2.0 eq), and triethylamine (1.5 eq) is heated at 140-160 °C for 5-8 hours.

-

Hydrolysis and Decarboxylation: The reaction mixture is cooled and then poured into a solution of sodium carbonate. The mixture is heated to boiling to hydrolyze the excess acetic anhydride and then acidified with hydrochloric acid. The precipitated α-phenyl-4-nitrocinnamic acid is collected by filtration. The cinnamic acid derivative is then heated in quinoline (B57606) with a catalytic amount of copper powder to effect decarboxylation, yielding the this compound derivative.

-

Purification: The resulting product is purified by recrystallization or column chromatography.

Experimental and Research Workflow

The development and evaluation of new this compound derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological testing.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for therapeutic applications, particularly in oncology. Their synthesis is achievable through well-established chemical reactions, and their biological activity can be fine-tuned through structural modifications. The ability of these compounds to target fundamental cellular processes such as microtubule dynamics and key signaling pathways like NF-κB underscores their importance in ongoing drug discovery efforts. This guide provides a foundational resource for researchers and professionals engaged in the exploration and development of novel stilbene-based agents. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. www1.udel.edu [www1.udel.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tubulin-interactive stilbene derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

The Elucidation of 4-Nitrostilbene's Solubility Profile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Nitrostilbene

This compound, with the chemical formula C₁₄H₁₁NO₂, is a derivative of stilbene (B7821643) characterized by the presence of a nitro group on one of the phenyl rings. This substitution significantly influences its electronic properties, leading to its use in nonlinear optics, as a fluorescent probe, and as a precursor in the synthesis of other organic compounds. The molecule exists as cis and trans isomers, with the trans isomer being generally more stable. Its solubility is a fundamental physical property that dictates its behavior in various chemical processes.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, toluene, and hexane. The available information generally describes it as having moderate solubility in many organic solvents and being practically insoluble in water.[1]

To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Solubility of this compound in Common Organic Solvents (User-Generated Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

The absence of readily available data necessitates experimental determination of the solubility of this compound. Two robust and widely accepted methods for this purpose are the gravimetric (shake-flask) method and the UV-Vis spectrophotometric method.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining the thermodynamic equilibrium solubility of a solid in a solvent.[2][3][4]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature using a mechanical shaker or a stirring plate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the equilibrium temperature.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, re-weigh the container with the solid residue of this compound.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

The solubility can then be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore that absorbs light in the ultraviolet-visible range, which is the case for this compound. This method is often faster than the gravimetric method but requires the development of a calibration curve.

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1.1).

-

After reaching equilibrium, withdraw and filter a sample of the supernatant as described previously (Section 3.1.2).

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Calculation:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the absorbance value and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. This concentration represents the solubility.

-

Visualized Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents remains elusive in the public domain, this guide provides the necessary framework for researchers to determine these values accurately and reproducibly. The detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods, along with the visualized workflows, offer a clear path forward for characterizing this important compound. The generation and dissemination of such data will be of significant value to the scientific community, enabling more precise control and optimization of processes involving this compound.

References

An In-depth Technical Guide to Murrayanine (C14H11NO2): Synthesis, Physicochemical Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Murrayanine, a carbazole (B46965) alkaloid with the molecular formula C14H11NO2. The document details its physicochemical properties, methods of chemical synthesis, and an in-depth exploration of its biological activities, with a particular focus on its anticancer and anti-inflammatory effects. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development. Notably, this guide addresses the retraction of a key study on its anticancer properties and advises caution in interpreting the related data.

Introduction

Murrayanine is a naturally occurring carbazole alkaloid isolated from plants of the Murraya genus, such as Murraya koenigii (curry leaf tree).[1] Carbazoles are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. Murrayanine, in particular, has been investigated for its potential as an anticancer and anti-inflammatory agent. This guide aims to consolidate the current knowledge on Murrayanine, providing a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Murrayanine is a solid compound with a molecular weight of 225.24 g/mol .[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C14H11NO2 | [2] |

| Molecular Weight | 225.24 g/mol | [2] |

| IUPAC Name | 1-methoxy-9H-carbazole-3-carbaldehyde | [2] |

| CAS Number | 723-97-7 | [2] |

| Physical Description | Solid | [2] |

| Melting Point | 219 °C | [2] |

| SMILES | COC1=CC(=CC2=C1NC3=CC=CC=C32)C=O | [2] |

| InChI | InChI=1S/C14H11NO2/c1-17-13-7-9(8-16)6-11-10-4-2-3-5-12(10)15-14(11)13/h2-8,15H,1H3 | [2] |

Chemical Synthesis

Several synthetic routes for Murrayanine have been reported. A concise and efficient method involves a palladium-catalyzed Buchwald coupling followed by an oxidative cyclization.[3]

Experimental Protocol: Synthesis of Murrayanine

This protocol is adapted from a reported short synthesis of Murrayanine.[3]

Materials:

-

Methyl 4-bromo-3-methoxybenzoate

-

Aniline

-

Palladium(II) acetate (B1210297) (Pd(OAc)2)

-

Sodium tert-butoxide (t-BuONa)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Toluene, anhydrous

-

Diisobutylaluminium hydride (DIBAL-H)

-

Tetrahydrofuran (THF), anhydrous

-

Argon gas

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Ethyl acetate and hexane (B92381) for column chromatography

Procedure:

-

Buchwald Coupling:

-

In a dry reaction vessel under an argon atmosphere, combine methyl 4-bromo-3-methoxybenzoate, aniline, sodium tert-butoxide, Pd2(dba)3, and 2-(dicyclohexylphosphino)biphenyl in anhydrous toluene.

-

Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the corresponding diarylamine intermediate.

-

-

Oxidative Cyclization:

-

Dissolve the purified diarylamine intermediate in a suitable solvent and add a stoichiometric amount of Pd(OAc)2.

-

Heat the mixture to effect the oxidative coupling and cyclization to the carbazole core.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain methyl 1-methoxy-9H-carbazole-3-carboxylate.

-

-

Reduction to Aldehyde:

-

Dissolve the purified methyl 1-methoxy-9H-carbazole-3-carboxylate in anhydrous THF and cool to -78 °C under an argon atmosphere.

-

Slowly add a solution of DIBAL-H in THF to the reaction mixture.

-

Stir the reaction at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol, followed by water.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, Murrayanine, by column chromatography.

-

Biological Activities and Signaling Pathways

Murrayanine has been reported to exhibit a range of biological activities, most notably anticancer and anti-inflammatory effects.

Anticancer Activity

Disclaimer: The primary source of detailed information on the anticancer activity of Murrayanine in A549 lung adenocarcinoma cells, a 2019 paper by Zhang et al. in Medical Science Monitor, has been retracted due to the identification of non-original and manipulated figures.[4] The data presented in this section is derived from this retracted publication and should be interpreted with significant caution. Independent verification of these findings is required.

A study on human lung adenocarcinoma A549 cells reported that Murrayanine inhibits cell proliferation in a dose-dependent manner with an IC50 of 9 µM.[5][6] The proposed mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis.[5][6]

Key reported effects of Murrayanine on A549 cells:

| Effect | Observation | Reference(s) |

| Cell Proliferation | Inhibition of A549 cell growth with an IC50 of 9 µM. | [5][6] |

| Cell Cycle | Arrest at the G2/M phase. | [5][6] |

| Apoptosis | Induction of apoptosis, increase in the Bax/Bcl-2 ratio, and cleavage of caspase-3 and caspase-9. | [5][6] |

| Oxidative Stress | Increased levels of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. | [5][6] |

| Signaling Pathway | Inhibition of the phosphorylation of p38 mitogen-activated protein kinase (MAPK). | [5][6] |

| Cell Invasion | Suppression of A549 cell migration. | [5] |

The proposed signaling pathway for the anticancer effect of Murrayanine in A549 cells is depicted below.

Caption: Proposed anticancer mechanism of Murrayanine in A549 cells.

Anti-inflammatory and Anti-neuroinflammatory Activity

Carbazole alkaloids from Murraya species have demonstrated anti-inflammatory and anti-neuroinflammatory properties.[7] These effects are often linked to the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[7] While specific studies on Murrayanine's anti-inflammatory mechanism are less detailed, related carbazole alkaloids have been shown to inhibit the production of pro-inflammatory mediators.[7]

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

-

Seed cells (e.g., A549) in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Murrayanine (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[5][6]

-

After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Treat cells with Murrayanine for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.[8]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.[9]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot for p38 MAPK Phosphorylation

Principle: Western blotting is used to detect specific proteins in a sample. To assess the activation of the p38 MAPK pathway, antibodies specific to the phosphorylated (active) form of p38 are used. An antibody against total p38 is used as a loading control.[10]

Protocol:

-

Treat cells with Murrayanine and prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.[11]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-